Cas no 299-74-1 (1,2,3,4-Butanetetrol,1,4-dimethanesulfonate, (R*,R*)- (9CI))

1,2,3,4-Butanetetrol,1,4-dimethanesulfonate, (R*,R*)- (9CI) structure
299-74-1 structure
Product Name:1,2,3,4-Butanetetrol,1,4-dimethanesulfonate, (R*,R*)- (9CI)
CAS-nummer:299-74-1
MF:C6H14O8S2
MW:278.300560474396
CID:289072
PubChem ID:95839
Update Time:2025-04-19

1,2,3,4-Butanetetrol,1,4-dimethanesulfonate, (R*,R*)- (9CI) Chemische en fysische eigenschappen

Naam en identificatie

    • 1,2,3,4-Butanetetrol,1,4-dimethanesulfonate, (R*,R*)- (9CI)
    • [(2R,3R)-2,3-dihydroxy-4-methylsulfonyloxybutyl] methanesulfonate
    • (2S,3S)-2,3-dihydroxybutane-1,4-diyl-dimethanesulfonate
    • 1,4-Bis mesyl ester of D-threitol
    • AC1L3V7H
    • AC1Q6XW0
    • AR-1L6837
    • CB 40065
    • L-threitol 1,4-bis(methanesulfonate)
    • L-threitol 1,4-bismethane sulfonate
    • L-threitol-1,4-bic-methanesulfonate
    • NSC98767
    • Threitol 1,4-bis(methanesulfonate)
    • Treosulfan
    • treosulphan
    • NSC 39068
    • 1,4-Bis-O-(methylsulfonyl)threitol
    • (2R,3R)-2,3-dihydroxybutane-1,4-diyl dimethanesulfonate
    • 1,4-Di-O-methanesulfonyl-D-threitol
    • 1,2,3,4-Butanetetrol, 1,4-dimethanesulfonate, (R-(R*,R*))-
    • 1947-62-2
    • (2R,3R)-1,4-BIS(MESYLOXY)BUTANE-2,3-DIOL
    • NSC 39069;Treosulphan
    • NSC-98767
    • D-Threitol-1,4-bis(methanesulfonate)
    • D-Threitol, 1,4-bis(methanesulfonate)
    • DTXSID601044201
    • r-threitol 1,4-bismethanesulfonate
    • DTXSID101044220
    • 299-74-1
    • MFCD02258964
    • SCHEMBL8466701
    • 21106-06-9
    • D-Threitol 1,4-bis(methanesulfonate)
    • YCPOZVAOBBQLRI-PHDIDXHHSA-N
    • Inchi: 1S/C6H14O8S2/c1-15(9,10)13-3-5(7)6(8)4-14-16(2,11)12/h5-8H,3-4H2,1-2H3/t5-,6-/m1/s1
    • InChI-sleutel: YCPOZVAOBBQLRI-PHDIDXHHSA-N
    • LACHT: S(C)(=O)(=O)OC[C@H]([C@@H](COS(C)(=O)=O)O)O

Berekende eigenschappen

  • Exacte massa: 278.01302
  • Monoisotopische massa: 278.013
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 2
  • Aantal waterstofbondacceptatoren: 8
  • Zware atoomtelling: 16
  • Aantal draaibare bindingen: 7
  • Complexiteit: 345
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 2
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 144A^2
  • XLogP3: -2.2

Experimentele eigenschappen

  • Dichtheid: 1.562
  • Smeltpunt: 216 °F (NTP, 1992)
  • Kookpunt: 607°Cat760mmHg
  • Vlampunt: 320.9°C
  • Brekindex: 1.518
  • PSA: 127.2
  • LogboekP: -0.17780

1,2,3,4-Butanetetrol,1,4-dimethanesulfonate, (R*,R*)- (9CI) Gerelateerde literatuur

Aanbevolen leveranciers
Hunan Well Medicine Synthesis Technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Hunan Well Medicine Synthesis Technology Co., Ltd.
Beyond Pharmaceutical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Jiangsu Xinsu New Materials Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Jiangsu Xinsu New Materials Co., Ltd
Nanjing Jubai Biopharm
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Nanjing Jubai Biopharm
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shanghai Hongxiang Biomedical Technology Co., Ltd.